

The Cell Permeability of JF526-Taxol (TFA): A Technical Guide

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Compound of Interest		
Compound Name:	JF526-Taxol (TFA)	
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This technical guide provides a comprehensive overview of the cell permeability of JF526-Taxol (TFA salt), a fluorogenic probe used for imaging microtubules in live cells. This document collates available data on its properties, outlines experimental protocols for its use, and visualizes the underlying scientific principles.

Introduction to JF526-Taxol

JF526-Taxol is a fluorescent derivative of the well-known anti-cancer drug Paclitaxel (Taxol). It is designed for live-cell imaging of the microtubule cytoskeleton.[1] The molecule consists of the Taxol core, which binds to and stabilizes microtubules, conjugated to the Janelia Fluor® 526 (JF526) dye.[2][3] A key feature of JF526 is its fluorogenicity; it exhibits minimal fluorescence in its free form but becomes highly fluorescent upon binding to its target, in this case, microtubules.[2][3][4] This property allows for "no-wash" imaging protocols, reducing experimental complexity and potential artifacts.[2][4] The compound is supplied as a trifluoroacetate (TFA) salt.

Quantitative Data

While JF526-Taxol is established as a cell-permeable probe suitable for live-cell imaging, specific quantitative data on its permeability coefficient and intracellular concentration is not extensively available in the public domain. However, its successful application in "no-wash" live-cell imaging experiments strongly indicates efficient cell penetration and accumulation at its



intracellular target.[2][3] The fluorogenic nature of the probe, where fluorescence is activated upon binding, is a key design feature that enhances signal-to-noise in a cellular context.[2][3]

The following table summarizes the known physicochemical and photophysical properties of JF526-Taxol and its constituent dye.

Property	Value	Reference
Chemical Formula	C73H74F6N4O17.CF3CO2H	[5]
Molecular Weight	1507.42	[5]
Solubility	Soluble to 10 mM in DMSO	[5]
Purity	≥85%	[5]
Excitation Maximum (λex)	531 nm	[4]
Emission Maximum (λem)	549 nm	[4]
Quantum Yield (Φ)	0.87	[4]
Extinction Coefficient (ε)	118,000 M ⁻¹ cm ⁻¹	[4]
Lactone-Zwitterion Equilibrium Constant (KL-Z) of JF526	0.0050	[2][3]

Mechanism of Cell Permeability and Fluorogenicity

The cell permeability of JF526-Taxol is attributed to the chemical properties of the Janelia Fluor® 526 dye. Rhodamine dyes like JF526 exist in a dynamic equilibrium between a fluorescent, zwitterionic "open" form and a non-fluorescent, lactonic "closed" form.[3] The lactone form is more hydrophobic and therefore more readily crosses the cell membrane. The designers of JF526 engineered the dye to favor this non-fluorescent, cell-permeable lactone form in aqueous solution.[2][3]

Once inside the cell, JF526-Taxol binds to its target, the hydrophobic pocket in β -tubulin within microtubules. This binding event stabilizes the fluorescent zwitterionic form of the JF526 dye, leading to a significant increase in fluorescence intensity.[2][3] This mechanism is the basis for its fluorogenicity and high signal-to-noise ratio in live-cell imaging.



The trifluoroacetate (TFA) counterion is a remnant of the purification process. While the specific impact of the TFA salt on the cell permeability of JF526-Taxol has not been documented, studies on other molecules, particularly peptides, suggest that counterions can influence membrane permeability.[5][6] Hydrophobic ion pairing between the TFA anion and a cationic molecule can potentially increase the overall lipophilicity of the complex, thereby facilitating its passage across the cell membrane.[5]

Experimental Protocols

A specific, detailed experimental protocol for JF526-Taxol is not readily available in the cited literature. However, a protocol for the structurally and functionally similar probe, Taxol Janelia Fluor® 646, provides a reliable framework for its application in live-cell imaging.

Stock Solution Preparation

- Prepare a stock solution of JF526-Taxol in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month.

Live-Cell Labeling and Imaging

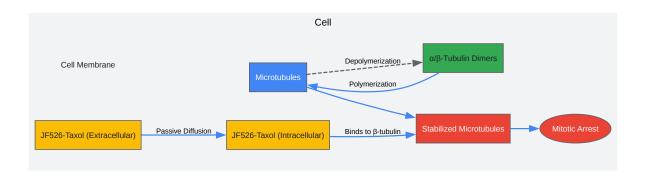
- Culture cells to the desired confluency on a suitable imaging dish or plate.
- On the day of the experiment, prepare a working solution of JF526-Taxol by diluting the DMSO stock solution into pre-warmed (37°C) cell culture medium. A typical starting concentration is in the low micromolar range (e.g., 1-3 μM), but the optimal concentration should be determined empirically for each cell type and experimental setup.
- Replace the existing cell culture medium with the medium containing JF526-Taxol.
- Incubate the cells at 37°C in a humidified incubator with 5% CO2 for approximately 1 hour.
- Due to the fluorogenic nature of JF526-Taxol, a "no-wash" protocol is generally sufficient.

 The unbound probe contributes minimally to the background fluorescence.[2]



- (Optional) If a washing step is preferred or required to reduce background, gently rinse the
 cells two to three times with pre-warmed phosphate-buffered saline (PBS) containing 2%
 bovine serum albumin (BSA), followed by the addition of fresh, pre-warmed culture medium
 before imaging.
- Image the cells using a fluorescence microscope equipped with appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm).

Visualizations Signaling Pathway of Taxol

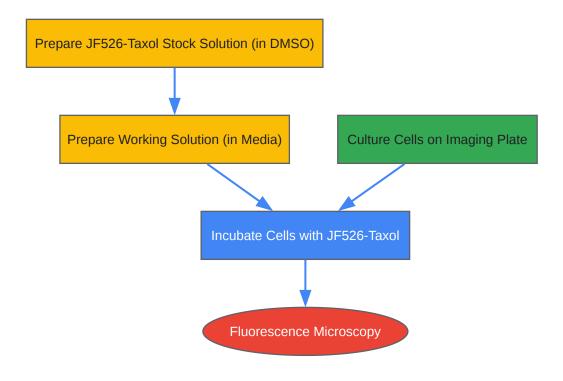


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Caption: Mechanism of action of Taxol leading to mitotic arrest.

Experimental Workflow for Live-Cell Imaging





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Caption: A streamlined workflow for live-cell imaging with JF526-Taxol.

Fluorogenic Mechanism of JF526-Taxol



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Caption: The equilibrium shift responsible for the fluorogenicity of JF526-Taxol.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol Janelia Fluor® 526 | Microtubule Probes: R&D Systems [rndsystems.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation PubMed [pubmed.ncbi.nlm.nih.gov]
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